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Compound of Interest

Compound Name: 5-Fluoro-2-iodotoluene

Cat. No.: B1304780

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectral data for 5-Fluoro-2-
iodotoluene (CAS No: 66256-28-8). Due to the limited availability of public experimental
spectral data for this specific compound, this document presents a combination of predicted
Nuclear Magnetic Resonance (NMR) data for 5-Fluoro-2-iodotoluene and available
experimental Infrared (IR) and Mass Spectrometry (MS) data for its isomer, 2-Fluoro-5-
iodotoluene (CAS No: 452-68-6). This compilation serves as a valuable resource for
researchers in the fields of organic synthesis, medicinal chemistry, and materials science,
offering insights into the structural characterization of this halogenated aromatic compound.

Predicted Nuclear Magnetic Resonance (NMR)
Spectral Data for 5-Fluoro-2-iodotoluene

Disclaimer: The following NMR data are predicted by computational models and are intended
for estimation purposes. Actual experimental values may vary.

Predicted *H NMR Data
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Chemical Shift Coupling Constant

(PpM) Multiplicity (3) in Hz Assignment
7.65 dd 85,55 H-6
7.05 dd 85,25 H-4
6.85 td 85,25 H-3
2.45 S - -CHs
Chemical Shift (ppm) Assignment

162.5 (d, LJCF = 245 Hz) C-5

141.0 (d, 3JCF = 8 Hz) c-1

138.0 (d, 3JCF = 6 Hz) c-3

125.0 (d, 4JCF = 3 Hz) C-4

115.0 (d, 2JCF = 22 Hz) C-6

92.0 (d, 2JCF = 3 Hz) c-2

20.0 -CHs

Experimental Spectral Data for 2-Fluoro-5-
iodotoluene (Isomer)

The following sections detail the available experimental spectral data for the isomer 2-Fluoro-5-
iodotoluene.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
1580-1450 Strong C=C stretch (aromatic)
1250-1200 Strong C-F stretch
850-750 Strong C-H bend (out-of-plane)
700-600 Medium C-I stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
236 100 [M]*+
109 85 M- 1]+
83 40 [CeHaF]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-de), and transferred to an NMR tube. *H and 3C NMR
spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or

sodium chloride (NacCl) plates. For a solid, a KBr pellet would be prepared by grinding the

sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is

typically recorded in the range of 4000 to 400 cm™1.
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Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI)
source. The sample would be introduced into the ion source, where it is bombarded with a
high-energy electron beam. The resulting charged fragments are then separated by their mass-

to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the acquisition and interpretation of

spectral data for a chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

» To cite this document: BenchChem. [Spectroscopic Analysis of 5-Fluoro-2-iodotoluene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304780#5-fluoro-2-iodotoluene-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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